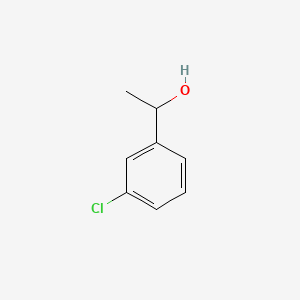

1-(3-Chlorophenyl)ethanol

Beschreibung

Stereochemical Considerations and Chiral Forms of 1-(3-Chlorophenyl)ethanol and its Derivatives

This compound possesses a chiral center at the carbon atom bearing the hydroxyl group, meaning it can exist as two non-superimposable mirror images, or enantiomers: (R)-1-(3-Chlorophenyl)ethanol and (S)-1-(3-Chlorophenyl)ethanol. biosynth.comfluorochem.co.uksigmaaldrich.com This chirality is a critical aspect of its chemistry and biological activity, as enantiomers of a compound often exhibit different pharmacological and toxicological profiles. cymitquimica.comontosight.ai

The (R)-enantiomer, in particular, has been identified as a key intermediate in the synthesis of various pharmaceutical compounds. researchgate.netlookchem.com For instance, (R)-2-Chloro-1-(3-chlorophenyl)ethanol, a derivative of the parent compound, is a crucial building block for the synthesis of β3-adrenoceptor (β3-AR) agonists. researchgate.net The stereospecific synthesis of these chiral alcohols is, therefore, a significant area of research, often employing biocatalytic methods to achieve high enantiomeric purity. researchgate.netmdpi.com

The distinct properties of the enantiomers underscore the importance of stereoselective synthesis and characterization in drug discovery and development. The spatial arrangement of the atoms in each enantiomer determines how it interacts with chiral biological macromolecules like enzymes and receptors, leading to different physiological responses. cymitquimica.comontosight.ai

Overview of Key Research Trajectories for this compound

Research involving this compound and its derivatives is primarily focused on its application as a versatile building block in organic synthesis, particularly for the creation of more complex and biologically active molecules. acs.orgontosight.ai

One major research trajectory involves the development of efficient and stereoselective methods for its synthesis. This includes asymmetric reduction of the corresponding ketone, 3'-chloroacetophenone, often utilizing microbial or enzymatic catalysts to produce the desired enantiomer with high purity. researchgate.netmdpi.com

Another significant area of investigation is its use as a precursor in the synthesis of potential therapeutic agents. As mentioned, its derivatives are integral to the creation of β3-AR agonists, which have potential applications in treating various metabolic disorders. researchgate.net Furthermore, the structural motif of this compound is found in compounds being explored for their potential as anticancer and anti-inflammatory agents. nih.govontosight.ai

The compound also serves as a model substrate in the study of chemical reactions and the development of new synthetic methodologies. prepchem.com Its well-defined structure and reactive functional groups make it suitable for exploring new catalytic systems and reaction conditions. nih.gov

Chemical and Physical Properties of this compound

Below is a table summarizing the key chemical and physical properties of this compound.

| Property | Value | Source(s) |

| Molecular Formula | C8H9ClO | nih.gov |

| Molecular Weight | 156.61 g/mol | biosynth.comnih.gov |

| CAS Number | 6939-95-3 | nih.govchemsynthesis.com |

| Boiling Point | 83-85 °C at 1.5 mmHg | chemsynthesis.com |

| Density | 1.173 g/mL | chemsynthesis.com |

| Refractive Index | 1.5445 | chemsynthesis.com |

| IUPAC Name | This compound | nih.gov |

Chiral Forms of this compound and Related Derivatives

The stereochemistry of this compound and its derivatives is crucial for their application in pharmaceutical synthesis. The table below lists the specific enantiomers and related chiral compounds mentioned in research.

| Compound Name | CAS Number | Key Research Application | Source(s) |

| (1S)-1-(3-Chlorophenyl)ethanol | 135145-34-5 | Optically pure chiral molecule for research. | biosynth.com |

| (1R)-1-(3-Chlorophenyl)ethanol | 120121-01-9 | Chiral building block. | sigmaaldrich.comchemicalbook.com |

| (R)-2-Chloro-1-(3-chlorophenyl)ethanol | 142763-10-8 | Key intermediate for β3-AR agonists. | researchgate.netlookchem.comcymitquimica.com |

| (R)-2-amino-1-(3-chlorophenyl)ethanol hydrochloride | 169032-01-3 | Chiral compound with potential pharmaceutical applications. | cymitquimica.com |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1-(3-chlorophenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClO/c1-6(10)7-3-2-4-8(9)5-7/h2-6,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYUQVBHGBPRDKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601301679 | |

| Record name | 3-Chloro-α-methylbenzenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601301679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6939-95-3 | |

| Record name | 3-Chloro-α-methylbenzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6939-95-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-alpha-methylbenzyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006939953 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6939-95-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38772 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Chloro-α-methylbenzenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601301679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chloro-α-methylbenzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.345 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 1 3 Chlorophenyl Ethanol and Its Chiral Intermediates

Biocatalytic Routes to Optically Active 1-(3-Chlorophenyl)ethanol Derivatives

Biocatalysis, the use of natural catalysts like enzymes and whole microbial cells, offers a green and highly selective alternative to traditional chemical synthesis. This approach is particularly valuable for producing enantiomerically pure compounds, which are crucial for drug efficacy and safety.

Asymmetric Reduction Strategies Utilizing Microbial Biocatalysts

The asymmetric reduction of a precursor ketone, 2-chloro-1-(3-chlorophenyl)ethanone, is a key step in producing the desired chiral alcohol, (R)-2-chloro-1-(3-chlorophenyl)ethanol. This transformation is accomplished using various microbial systems that exhibit high stereoselectivity.

The yeast Candida ontarioensis has proven to be an effective whole-cell biocatalyst for the asymmetric reduction of 2-chloro-1-(3-chlorophenyl)ethanone. researchgate.net In a study utilizing resting cells of this yeast, the reaction yielded (R)-2-chloro-1-(3-chlorophenyl)ethanol with exceptional purity and yield. researchgate.net Under optimized conditions with a substrate concentration of 10 g/L, the process achieved an enantiomeric excess (ee) of 99.9% and a yield of 99.0% after 72 hours. researchgate.net This demonstrates the inherent capability of C. ontarioensis to produce the highly desired (R)-enantiomer.

To improve the efficiency of the biocatalytic process, researchers have explored cell permeabilization. This technique involves treating the microbial cells to make their membranes more permeable, thereby facilitating the transport of substrates and products across the cell wall and membrane. When Candida ontarioensis cells were treated with cetyltrimethylammonium bromide (CTAB), their catalytic activity more than doubled. researchgate.net This enhancement allowed for a significant increase in the substrate concentration to 30 g/L. researchgate.net Remarkably, with these permeabilized cells, the reaction time was reduced to just 24 hours, while still achieving an outstanding 99.9% enantiomeric excess and a 97.5% yield. researchgate.net This approach provides a more practical and efficient pathway for large-scale production. researchgate.net

Table 1: Comparison of Resting vs. Permeabilized Candida ontarioensis Cells

| Catalyst System | Substrate Conc. (g/L) | Reaction Time (h) | Enantiomeric Excess (ee) | Yield (%) |

|---|---|---|---|---|

| Resting Cells | 10 | 72 | 99.9% | 99.0% |

Candida parapsilosis is another yeast species known for its effective carbonyl reductase (CR) enzymes, which are instrumental in producing chiral alcohols. researchgate.netmdpi.com The gene encoding a key carbonyl reductase, CpCR, from Candida parapsilosis ATCC 7330 has been successfully cloned and expressed in other microorganisms. researchgate.net To overcome the common issue of cofactor regeneration (specifically NADPH), scientists have co-expressed the CpCR gene with a glucose dehydrogenase (GDH) gene, creating a bi-enzyme cascade system within a single recombinant host. researchgate.net Fusion-expressed bi-enzyme systems, where the two enzymes are linked together, showed superior activity compared to single-enzyme or co-expressed systems. researchgate.net One such engineered strain, E. coli BL21-pETDuet-1-GDH-L-CpCR, demonstrated a threefold increase in substrate processing capacity, achieving a 92.1% conversion and 99.9% ee for a model substrate. researchgate.net

Genetic engineering has also been applied to express enzymes from other sources in Escherichia coli, a well-established host for industrial biotechnology. Phenylacetaldehyde reductase (PAR), an enzyme from the styrene-assimilating bacterium Corynebacterium strain ST-10, has a broad substrate range. researchgate.net Recombinant E. coli cells expressing the par gene have been used to efficiently produce important pharmaceutical intermediates. researchgate.net Specifically, these recombinant cells can produce (R)-2-chloro-1-(3-chlorophenyl)ethanol from m-chlorophenacyl chloride at a concentration of 28 mg/mL. researchgate.net This demonstrates the versatility of using recombinant E. coli as a "cell factory" for producing valuable chiral compounds.

Enzymatic Preparation of Key Chiral Intermediates for Pharmaceutical Synthesis

The synthesis of optically pure chiral alcohols like this compound and its derivatives is critical for the development of many pharmaceuticals. mdpi.comnih.gov For instance, (S)-2-chloro-1-(3-chlorophenyl)ethanol is a key intermediate for a leading compound in an anticancer program targeting the IGF-1 receptor. mdpi.comrsc.org Microbial screening identified strains like Hansenula polymorpha and Rhodococcus globerulus that could produce the desired (S)-alcohol, although with moderate enantioselectivity. rsc.org Further investigation led to the purification of a ketoreductase from Hansenula polymorpha that yielded the (S)-alcohol with 100% ee. acs.org By cloning the gene for this ketoreductase and co-expressing it in E. coli with a glucose-6-phosphate dehydrogenase for NADPH regeneration, an efficient whole-cell biocatalyst was created. mdpi.comacs.org This system was capable of producing (S)-2-chloro-1-(3-chloro-4-fluorophenyl)ethanol in 89% yield and 100% ee. mdpi.comacs.org These enzymatic methods are indispensable for accessing high-purity chiral building blocks required for complex drug synthesis. nih.govresearchgate.net

Table 2: Compound Names

| Compound Name |

|---|

| This compound |

| (R)-2-Chloro-1-(3-chlorophenyl)ethanol |

| (S)-2-Chloro-1-(3-chlorophenyl)ethanol |

| 2-Chloro-1-(3-chlorophenyl)ethanone |

| (S)-2-chloro-1-(3-chloro-4-fluorophenyl)ethanol |

| m-chlorophenacyl chloride |

| NADPH |

Deracemization Processes for 1-Phenylethanols via Coupled Manganese-driven Oxidation and Enzymatic Reduction

A significant challenge in chiral synthesis is the separation of racemic mixtures. Deracemization, the conversion of a racemate into a single, pure enantiomer, represents an ideal solution. A novel, one-pot chemoenzymatic process has been developed for the deracemization of racemic 1-phenylethanols into their enantiopure (R)-forms. rsc.orgrsc.orgontosight.ai This method couples manganese oxide-driven oxidation with a subsequent enzymatic reduction. rsc.orgrsc.org

The core of this technique involves the physical separation of two incompatible reactions using a polydimethylsiloxane (B3030410) (PDMS) thimble. rsc.orgresearchmap.jp In an inner chamber, a manganese-based catalyst oxidizes the alcohol to its corresponding ketone (e.g., acetophenone). rsc.org This intermediate then permeates through the PDMS membrane into an outer chamber. rsc.orgrsc.org In this outer chamber, an alcohol dehydrogenase (ADH) enzyme, which would be deactivated by direct contact with manganese ions, performs an enantioselective reduction of the ketone to yield the desired (R)-alcohol. rsc.org

This compartmentalized strategy has proven effective for a range of substituted 1-phenylethanols, including chloro-substituted variants. rsc.orgrsc.org The process achieves high yields and exceptional enantiomeric excess. rsc.org

Performance of Coupled Deracemization Process for Substituted 1-Phenylethanols

| Substrate | Product | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|

| rac-1-Phenylethanol | (R)-1-Phenylethanol | 96 | >99 | rsc.org |

| rac-1-(4-Chlorophenyl)ethanol | (R)-1-(4-Chlorophenyl)ethanol | 93 | >99 | rsc.org |

| rac-1-(3-Chlorophenyl)ethanol | (R)-1-(3-Chlorophenyl)ethanol | 85 | >99 | rsc.org |

| rac-1-(4-Methylphenyl)ethanol | (R)-1-(4-Methylphenyl)ethanol | 91 | >99 | rsc.org |

Chemo-Enzymatic Approaches in the Synthesis of this compound Analogues

Chemo-enzymatic synthesis combines the advantages of chemical and biological catalysis to create efficient and selective reaction pathways. This approach is particularly valuable for producing chiral intermediates like analogues of this compound. For instance, (S)-2-chloro-1-(3-chlorophenyl)ethanol is a key intermediate required for the synthesis of a potential anticancer agent that acts as an IGF-1 receptor inhibitor. nih.govrsc.org

The synthesis of this intermediate is typically achieved through the stereoselective reduction of the prochiral ketone, 2-chloro-1-(3-chlorophenyl)ethanone. nih.gov Microbial screening has identified various microorganisms capable of catalyzing this transformation. Cultures such as Hansenula polymorpha and Rhodococcus globerulus were found to reduce the ketone to the desired (S)-alcohol with enantiomeric excesses of 73.8% and 71.8%, respectively. nih.gov Another chemo-enzymatic strategy involves the enantioselective reduction of 2,3'-dichloroacetophenone (B1581386) using yeast as the biocatalyst to produce (R)-2-chloro-1-(3-chlorophenyl)ethanol. ntnu.no

These methods highlight the power of biocatalysis to introduce chirality with high selectivity, often under mild reaction conditions. The enzymes, typically alcohol dehydrogenases, can be used as isolated proteins or within whole-cell systems. nih.govntnu.no

Enzymatic Reduction for Synthesis of this compound Analogues

| Substrate (Ketone) | Biocatalyst | Product (Alcohol) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|

| 2-chloro-1-(3-chlorophenyl)ethanone | Hansenula polymorpha SC13824 | (S)-2-chloro-1-(3-chlorophenyl)ethanol | 73.8 | nih.gov |

| 2-chloro-1-(3-chlorophenyl)ethanone | Rhodococcus globerulus SC16305 | (S)-2-chloro-1-(3-chlorophenyl)ethanol | 71.8 | nih.gov |

| 2,3'-Dichloroacetophenone | Yeast (Saccharomyces cerevisiae) | (R)-2-chloro-1-(3-chlorophenyl)ethanol | Not specified | ntnu.no |

Emerging Synthetic Techniques for this compound Core Structures

The field of organic synthesis is continually advancing, with new techniques emerging to improve efficiency, selectivity, and environmental footprint. Microwave-assisted synthesis and advanced stereoselective strategies are prominent examples of such progress, enabling the rapid and precise construction of complex molecules built around the this compound core.

Microwave-assisted organic synthesis (MAOS) has become a powerful tool for accelerating chemical reactions. ijprajournal.com By using microwave irradiation to heat reactants, this technique often leads to dramatic reductions in reaction times, increased product yields, and cleaner reactions compared to conventional heating methods. ijprajournal.commdpi.com

This technology has been successfully applied to the synthesis of various heterocyclic derivatives that may incorporate the chlorophenyl moiety. For example, the synthesis of pyrimidine (B1678525) derivatives from a chalcone (B49325) containing a 1-(3-chlorophenyl)prop-1-en-1-yl group was achieved in just 5 minutes with a 78% yield under microwave irradiation at 450 W. ijprajournal.com In another application, the synthesis of 1-(3-chloropropyl)-4-(3-chlorophenyl)piperazine, a precursor for the drug Trazodone (B27368), was completed in 40 seconds with an 88% yield using microwaves, a significant improvement over the 7-hour conventional method which yielded 60%. mdpi.com These examples underscore the potential of MAOS for the rapid and efficient synthesis of complex derivatives based on the this compound structural framework.

Comparison of Conventional vs. Microwave-Assisted Synthesis

| Product | Method | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|

| 1-(3-chloropropyl)-4-(3-chlorophenyl)piperazine | Conventional | 7 hours | 60 | mdpi.com |

| Microwave | 40 seconds | 88 | mdpi.com | |

| 2-amino-4-(...)-6-(1-[3-chlorophenyl]prop-1-en-1-yl)pyrimidine-5-carboxamide | Conventional | Not specified | Not specified | ijprajournal.com |

| Microwave | 5 minutes | 78 | ijprajournal.com |

Achieving high levels of selectivity is a primary goal in modern organic synthesis. inflibnet.ac.inRegioselectivity refers to the control over the position of a chemical modification, such as directing a substitution to a specific carbon on the phenyl ring. researchgate.netunina.itStereoselectivity is the preferential formation of one stereoisomer over others. inflibnet.ac.in

Enzymatic catalysis is a powerful tool for achieving both types of selectivity. For example, toluene (B28343) monooxygenase (ToMO) enzymes can be used for the regioselective hydroxylation of aromatic compounds like 2-phenylethanol, producing specific ortho-, meta-, or para-hydroxylated products. researchgate.netunina.it While not demonstrated on this compound itself, this principle allows for the rational design of enzymes to functionalize specific positions on a benzene (B151609) ring. researchgate.net

Stereoselectivity is paramount when synthesizing chiral alcohols. The chemo-enzymatic reduction of ketones, as discussed previously, is a classic example of enantioselective synthesis, where an enzyme produces predominantly one enantiomer (R or S). nih.govntnu.no More complex strategies can generate multiple stereocenters with high control. A one-pot, two-step chemo-enzymatic synthesis of (1R,3S)-1-(4′-chlorophenyl)butane-1,3-diol utilizes an organocatalytic aldol (B89426) reaction to set the first stereocenter, followed by an asymmetric enzymatic reduction with an alcohol dehydrogenase to establish the second, resulting in high diastereoselectivity. mdpi.com These advanced strategies provide access to specific, complex stereoisomers of phenylethanol compounds that are essential for pharmaceutical development. ontosight.aimdpi.com

Structure Activity Relationship Sar Studies of 1 3 Chlorophenyl Ethanol Derivatives

Design and Synthesis of Novel 1-(3-Chlorophenyl)ethanol Scaffold Derivatives

The this compound core serves as a foundational element for the synthesis of diverse derivatives. By modifying the substituents and extending the molecular structure from this central scaffold, researchers have developed novel compounds with a range of biological activities.

Amine-Functionalized Derivatives

The introduction of amine functionalities to the this compound structure has been a key strategy in the development of new chemical entities. These derivatives have been investigated for various therapeutic applications.

Information regarding the synthesis and biological evaluation of 2-(3-Indolyl)alkylamino-1-(3-chlorophenyl)ethanols is not available in the provided search results.

(R)-2-Amino-1-(3-chlorophenyl)ethanol hydrochloride has been identified as a valuable chiral intermediate in the synthesis of more complex molecules. Its utility is highlighted in the production of optically active compounds where specific stereochemistry is crucial for biological activity. For instance, it serves as a key building block for creating anti-obesity agents. nih.gov The synthesis of (R,R)-1-phenyl-2-[(2-phenyl-1-alkylethyl) amino]ethanol derivatives with high optical purity can be achieved from this chiral intermediate. nih.gov

Pyridine-Containing Analogues: Research on 1-(3-Chlorophenyl)-2-(4-hydroxyphenyl)-1-methyl-2-(2-pyridine)ethanol

Research into pyridine-containing analogues has led to the synthesis of 1-(3-Chlorophenyl)-2-(4-hydroxyphenyl)-1-methyl-2-(2-pyridine)ethanol. This compound was identified as a major urinary metabolite of 1-(3-chlorophenyl)-1-methyl-2-phenyl-2-(2-pyridine)ethanol in rats. mdpi.com Notably, this metabolite demonstrated a hypocholesterolemic effect in rats that was comparable to the parent drug. mdpi.com Further studies have also synthesized and evaluated dehydrative metabolites of the parent compound, identifying 2-[2-(3-chlorophenyl)-1-(4-hydroxyphenyl)-1-propenyl]pyridine isomers as minor metabolites with hypocholesteremic activity and relatively low estrogenicity. nih.gov

| Compound | Biological Activity | Source |

| 1-(3-Chlorophenyl)-2-(4-hydroxyphenyl)-1-methyl-2-(2-pyridine)ethanol | Hypocholesteremic effect in rats | mdpi.com |

| 2-[2-(3-chlorophenyl)-1-(4-hydroxyphenyl)-1-propenyl]pyridine (E and Z isomers) | Hypocholesteremic activity with low estrogenicity in rats | nih.gov |

Pyrazole (B372694) Derivatives Incorporating the 1-(3-Chlorophenyl) Moiety

The incorporation of a pyrazole moiety into structures containing a 1-(3-chlorophenyl) group has been explored for various therapeutic activities. Pyrazoles are a well-known class of heterocyclic compounds with a broad spectrum of biological effects. nih.gov While a wide range of pyrazole derivatives have been synthesized and evaluated for activities such as antimicrobial, anti-inflammatory, and anticancer effects, specific studies focusing on the SAR of derivatives combining the this compound scaffold with a pyrazole ring were not extensively detailed in the search results. nih.govresearchgate.netmdpi.comnih.gov However, the general findings for pyrazole derivatives suggest that the nature and position of substituents on the pyrazole and phenyl rings are critical for their biological activity.

Investigation of Substituted Piperazinylhexyl Trazodone (B27368) Analogues with 3-Chlorophenyl Groups

A significant area of research has been the investigation of trazodone analogues that incorporate a 3-chlorophenyl group. One such study focused on 2-(6-(4-(3-chlorophenyl)piperazin-1-yl)hexyl)- mdpi.comumn.edutriazolo[4,3-a]pyridin-3(2H)-one hydrochloride (referred to as 7a·HCl). umn.edu This compound, a hexyl analogue of trazodone, was synthesized and evaluated for its affinity for serotonin (B10506) receptors and its potential antidepressant-like activity. umn.edu

Compound 7a·HCl demonstrated a high affinity for the 5-HT1A receptor and moderate affinity for the 5-HT7 receptor. umn.edu In vivo studies using the forced swim test in mice showed that this compound possesses antidepressant-like activity. umn.edu The synthesis of this analogue was achieved through a microwave-assisted method involving reductive alkylation, which provided good yields in a short reaction time. umn.edu

| Compound | Receptor Affinity | Observed Activity | Source |

| 2-(6-(4-(3-chlorophenyl)piperazin-1-yl)hexyl)- mdpi.comumn.edutriazolo[4,3-a]pyridin-3(2H)-one hydrochloride (7a·HCl) | High affinity for 5-HT1AR, moderate affinity for 5-HT7R | Antidepressant-like activity in mice | umn.edu |

Synthesis and Evaluation of Pyridazin-3(2H)-one Derivatives

A comprehensive literature search did not yield specific studies on the synthesis and evaluation of pyridazin-3(2H)-one derivatives that directly incorporate a this compound moiety. However, the pyridazin-3(2H)-one scaffold itself is a significant area of research in medicinal chemistry due to its wide range of biological activities. researchgate.netscispace.com Pyridazinone derivatives are known to exhibit diverse pharmacological effects, including but not limited to, anticancer, anti-inflammatory, antimicrobial, and cardiovascular activities. scispace.com

The synthesis of pyridazin-3(2H)-one derivatives typically involves the cyclization of dicarbonyl compounds with hydrazine (B178648) derivatives. researchgate.net Various substituents can be introduced at different positions of the pyridazinone ring to modulate the biological activity. For instance, novel 3(2H)-pyridazinone derivatives have been synthesized and evaluated for their anti-proliferative effects against human colon carcinoma cells. nih.gov In other studies, different series of pyridazinone derivatives have been synthesized and screened for their vasorelaxant activity. researchgate.net

These findings highlight the potential of the pyridazin-3(2H)-one ring system as a versatile scaffold in drug discovery. The incorporation of a this compound fragment into this scaffold could potentially lead to novel compounds with interesting pharmacological profiles, warranting future investigation in this area.

Influence of Stereochemistry on Biological Activity and Pharmaceutical Applications

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a pivotal role in the biological activity of drugs. patsnap.comijpsjournal.com This is because biological targets, such as enzymes and receptors, are themselves chiral environments. nih.gov Consequently, enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. nih.gov One enantiomer may be responsible for the desired therapeutic effect, while the other may be inactive or even cause adverse effects. nih.gov

This compound is a chiral molecule, existing as (R)- and (S)-enantiomers. The spatial orientation of the hydroxyl and 3-chlorophenyl groups around the chiral center can lead to stereoselective interactions with biological targets. The use of single-enantiomer drugs can offer several advantages, including a more selective pharmacological profile, an improved therapeutic index, and simpler pharmacokinetics. nih.gov

The differential effects of enantiomers are well-documented for various classes of drugs. For example, the two enantiomers of propoxyphene interact with different receptors, resulting in one being an analgesic and the other an antitussive. ntu.edu.sg Similarly, one enantiomer of the anti-tuberculosis drug ethambutol (B1671381) is effective, while the other can cause blindness. ntu.edu.sg These examples underscore the critical importance of considering stereochemistry in drug design and development. patsnap.comwiley-vch.de Therefore, the synthesis and biological evaluation of enantiomerically pure derivatives of this compound would be a crucial step in developing any potential therapeutic agent based on this scaffold.

Molecular Modifications and Pharmacophore Development around the this compound Unit

Molecular modification is a key strategy in drug discovery aimed at optimizing the properties of a lead compound. This can involve altering the molecule to enhance its potency, selectivity, or pharmacokinetic profile. The this compound unit presents a valuable scaffold for such modifications.

Pharmacophore modeling is a computational approach used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for a molecule to interact with a specific biological target. nih.govmdpi.com These features typically include hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers. nih.gov

A pharmacophore model can be developed based on the structure of a known ligand-receptor complex (structure-based) or from a set of active and inactive molecules (ligand-based). nih.govmdpi.com For the this compound scaffold, a ligand-based approach could be employed by synthesizing a library of derivatives and evaluating their biological activity. The resulting data could then be used to construct a pharmacophore model, highlighting the key structural features responsible for the observed activity.

This model would serve as a valuable tool for virtual screening of compound libraries to identify new potential hits with diverse chemical scaffolds but similar pharmacophoric features. nih.govrsc.org Furthermore, the pharmacophore model can guide the rational design of new derivatives of this compound with improved biological activity. For instance, modifications could be made to the chlorophenyl ring, the ethanol (B145695) side chain, or by introducing other functional groups to better match the identified pharmacophoric features.

Biological and Pharmacological Investigations of 1 3 Chlorophenyl Ethanol and Its Analogues

Evaluation of β3-Adrenoceptor Agonist Activity

Analogues of 1-(3-chlorophenyl)ethanol are of interest for their potential interaction with β-adrenoceptors (β-ARs), particularly the β3 subtype. Activation of the β3-adrenoceptor is a key mechanism in regulating metabolic processes and smooth muscle relaxation. sigmaaldrich.com

In Vitro Assays for Cyclic AMP (cAMP) Production Stimulation in Cellular Models

The primary signaling pathway for β-adrenoceptors, including the β3 subtype, involves the activation of adenylyl cyclase, which in turn increases the intracellular production of the second messenger, cyclic AMP (cAMP). sigmaaldrich.comresearchgate.net The agonistic activity of a compound at the β3-adrenoceptor is therefore commonly quantified by its ability to stimulate cAMP accumulation in cellular models.

In vitro assays typically use engineered cell lines, such as Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) 293 cells, that are transfected to express specific human β-adrenoceptor subtypes (β1, β2, or β3). researchgate.netnih.gov When a β3-agonist binds to the receptor on these cells, the resulting Gs protein activation leads to a measurable increase in intracellular cAMP levels. sigmaaldrich.com While specific data on this compound is not extensively published, related compounds such as BRL 37344, which shares the (3-chlorophenyl)-2-hydroxyethyl]amino moiety, are known β3-AR agonists that stimulate this pathway. nih.gov The evaluation of novel analogues of this compound would follow this established methodology to determine their potency and efficacy in cAMP production.

Selectivity Profiling Against β1- and β2-Adrenoceptors

For a β3-adrenoceptor agonist to be therapeutically useful, it should ideally exhibit high selectivity for the β3 subtype over the β1 and β2 subtypes. Activation of β1-receptors is primarily associated with cardiac stimulation, while β2-receptor activation can lead to effects like bronchodilation and muscle tremors. sigmaaldrich.comnih.gov Non-selective activation can, therefore, cause unwanted cardiovascular and other side effects.

Selectivity is determined through competitive radioligand binding assays and functional assays in the aforementioned cellular models expressing each receptor subtype. nih.govnih.gov In these assays, the affinity (often expressed as KD or Ki values) of a test compound for each of the three β-adrenoceptor subtypes is measured. A compound with a significantly higher affinity for the β3-receptor compared to β1- and β2-receptors is considered selective. For instance, studies on established ligands show significant selectivity; the β1 antagonist CGP 20712A is 501-fold selective over β2, while the β2-selective antagonist ICI 118551 is 550-fold selective over β1. nih.gov The development of analogues of this compound aims to achieve a similar high degree of selectivity for the β3-adrenoceptor. researchgate.net

Therapeutic Implications in Metabolic Disorders and Urological Conditions

The targeted activation of β3-adrenoceptors has significant therapeutic potential. Because these receptors are abundant in adipose tissue, their stimulation promotes lipolysis and thermogenesis, making β3-agonists potential candidates for treating obesity and type 2 diabetes. sigmaaldrich.com

In the field of urology, β3-adrenoceptors are expressed in the detrusor muscle of the urinary bladder. Their activation leads to muscle relaxation, which increases the bladder's capacity to store urine. nih.gov This mechanism forms the basis for using β3-agonists to treat overactive bladder (OAB) syndrome, a condition characterized by urinary urgency and frequency. nih.govnih.gov The success of approved β3-agonist drugs for OAB underscores the potential for new compounds, including novel analogues of this compound, in managing urological dysfunctions. nih.govdntb.gov.ua

Assessment of Anti-inflammatory Properties of Novel this compound Derivatives

Derivatives of this compound, particularly those incorporating a pyrazole (B372694) structure, have been synthesized and evaluated for their anti-inflammatory effects. nih.govresearchgate.net The mechanism of action for many anti-inflammatory drugs involves the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the production of prostaglandins, key mediators of inflammation. researchgate.netnih.gov

Research into a series of 1-(3-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole derivatives demonstrated significant anti-inflammatory activity in animal models. nih.govresearchgate.net The effectiveness of these compounds was compared to celecoxib, a known selective COX-2 inhibitor. Many of the tested pyrazole derivatives showed comparable prostaglandin (B15479496) inhibition. nih.gov Notably, most of these compounds were found to have ulcer indices within a safe range, a critical factor considering the gastrointestinal side effects associated with many non-steroidal anti-inflammatory drugs (NSAIDs). However, a few derivatives were identified as being highly ulcerogenic. nih.govresearchgate.net

| Compound | Anti-inflammatory Activity (% Inhibition) | Ulcer Index (UI) |

|---|---|---|

| Derivative 9a | High | Highly Ulcerogenic |

| Derivative 14a | High | Highly Ulcerogenic |

| Other Pyrazole Derivatives | Significant | 2.10 - 4.27 (Safe Level) |

| Celecoxib (Reference) | Reference Standard | Not specified |

Investigation of Antioxidant and Anticancer Potential of Pyridine (B92270) Derivatives

The pyridine scaffold is a prominent structural motif in medicinal chemistry, with derivatives showing a wide array of biological activities, including anticancer and antioxidant effects. mdpi.comresearchgate.netresearchgate.netnih.gov Researchers have synthesized and tested pyridine-based compounds, including those related to this compound, for their potential as cancer therapeutics.

Studies on new pyridine-based chalcones and pyrazolines, some containing a chlorophenyl group, have identified compounds with high antiproliferative activity against a panel of 60 human cancer cell lines. researchgate.netnih.gov For example, certain N-phenyl and N-4-chlorophenyl pyrazoline derivatives exhibited potent activity, with GI50 values (concentration causing 50% growth inhibition) in the submicromolar range. nih.gov One derivative showed notable cytostatic activity against leukemia, lung, colon, ovarian, renal, and prostate cancer cell lines, with LC50 values (concentration causing 50% cell death) ranging from 5.41 to 8.35 μM. researchgate.netnih.gov

In addition to direct cytotoxicity, some pyridine derivatives have been investigated for their antioxidant properties. mdpi.com Certain copper(II) coordination compounds containing pyridine derivatives of N4-methoxyphenyl-thiosemicarbazones were found to have greater antioxidant activity than Trolox, a standard antioxidant. mdpi.com

| Compound Class | Activity Metric | Concentration Range | Cancer Cell Lines |

|---|---|---|---|

| Pyrazoline Derivative 6c | GI50 | 0.38 µM | Various |

| Pyrazoline Derivative 6f | GI50 | 0.45 µM | Various |

| Pyrazoline Derivative 7g | LC50 | 5.41 - 8.35 µM | Leukemia, Lung, Colon, Ovarian, Renal, Prostate |

| Thiosemicarbazone Ligands | IC50 | 0.01 - 0.06 µM | HL-60 (Leukemia) |

Analgesic Efficacy Studies of Substituted this compound-Related Compounds

The development of new and effective analgesics with fewer side effects remains a critical area of research. zsmu.edu.ua The core structure of this compound is related to compounds that have been investigated for their pain-relieving properties. While ethanol (B145695) itself has known analgesic effects, its therapeutic use is limited by its other systemic impacts. nih.govresearchgate.net

Research into derivatives, such as pyrazole-containing 1,2,4-triazole-3-thiol compounds, has shown that specific structural modifications can lead to significant antinociceptive (pain-blocking) activity. zsmu.edu.ua Studies using animal models, such as the acetic acid-induced writhing test, have confirmed the analgesic potential of these compounds. zsmu.edu.ua The presence of substituents like a 2,6-dichlorophenyl group was found to be beneficial for creating antinociceptive effects. zsmu.edu.ua These findings suggest that modifying the this compound backbone with specific heterocyclic moieties could yield novel compounds with potential applications in pain management. mdpi.com

Antibacterial Activity Screening and Structure-Activity Correlations in Related Halogenated Chalcones

Chalcones, characterized by a 1,3-diphenyl-2-propen-1-one framework, represent a significant class of compounds that serve as precursors for flavonoids and are abundant in many edible plants. wisdomlib.org These compounds and their synthetic derivatives have garnered considerable attention for their wide spectrum of biological activities, including antibacterial properties. nih.govbio-conferences.org The investigation into halogenated chalcones, in particular, has revealed that the introduction of halogen atoms can significantly influence their antimicrobial efficacy. mdpi.comresearchgate.net

Research into the structure-activity relationships (SAR) of chalcones has demonstrated that the presence and position of substituents on the aromatic rings are pivotal to their antibacterial action. wisdomlib.orgnih.gov Electron-withdrawing groups, such as halogens, have been shown to enhance the potency of these compounds. researchgate.netnih.gov For instance, studies on pyrazine-based chalcones indicated that derivatives with electron-withdrawing groups, including halogens, in positions 2 and 4 of ring B exhibited the highest potency. nih.govnih.gov Specifically, 2-chloro substituted derivatives demonstrated a notable inhibitory effect against Staphylococcus species. nih.govresearchgate.net

The synthesis of various halogenated chalcones is often achieved through the Claisen-Schmidt condensation of appropriate acetophenones and aromatic aldehydes. scholarsresearchlibrary.comnih.gov Subsequent screening against a panel of pathogenic bacteria reveals important correlations between their chemical structure and antibacterial activity.

A study involving a series of heterocyclic chalcone (B49325) analogues highlighted the potent activity of certain compounds against both susceptible and resistant strains of Staphylococcus aureus. nih.gov The introduction of a chlorine atom into the chalcone structure has been shown to positively affect its activity against microorganisms such as Escherichia coli and S. aureus. mdpi.com In one study, chlorinated 2'-hydroxychalcones displayed significantly stronger antibacterial activity against S. aureus compared to the non-chlorinated parent compound. mdpi.com

Further SAR analysis indicates that the position of the halogen substituent is crucial. For example, the introduction of chlorine atoms at the 3 and 5 positions of the ketonic aromatic ring was found to enhance microbial activity against Bacillus subtilis. scholarsresearchlibrary.com Another study revealed that a chalcone with a bromo substituent at the meta position of ring B led to a four-fold reduction in the minimum inhibitory concentration (MIC) of ciprofloxacin (B1669076) against S. aureus. nih.gov

The antibacterial activity of a selection of halogenated chalcones against various bacterial strains is summarized in the table below, illustrating the impact of substitution patterns on their inhibitory effects.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

| 2-Chloro pyrazine-based chalcone derivatives | Staphylococcus sp. | Highest inhibitory effect | nih.gov, researchgate.net |

| 5′-chlorodihydrochalcone 2′-O-β-D-(4‴-O-methyl)-glucopyranoside | Various tested strains | Highest antibacterial potential | mdpi.com |

| Chalcone with bromo substituent at meta position of ring B (SN-6) | S. aureus | Four-fold reduction in MIC of ciprofloxacin | nih.gov |

| Chalcones with chlorine atoms at 3, 5 positions in ketonic aromatic ring | B. subtilis | Enhanced microbial activity | scholarsresearchlibrary.com |

| 4-chloro-2′-hydroxychalcone | S. aureus DSM 799 | Significant inhibition | mdpi.com |

| 5′-chloro-2′-hydroxychalcone | S. aureus DSM 799 | Significant inhibition | mdpi.com |

These findings underscore the importance of halogenation in the design of novel chalcone-based antibacterial agents. The electron-withdrawing nature of halogens, combined with their specific placement on the aromatic rings, can significantly enhance the biological activity of these compounds, making them promising candidates for further investigation in the development of new antimicrobial drugs. researchgate.netnih.gov

Computational Chemistry and Spectroscopic Characterization of 1 3 Chlorophenyl Ethanol Systems

Density Functional Theory (DFT) Studies of Molecular Structure and Reactivity

Density Functional Theory (DFT) serves as a powerful computational tool for investigating the electronic structure and properties of molecules. nih.govresearchgate.net It is widely used for geometry optimization, conformational analysis, and predicting various reactivity parameters, providing a balance between accuracy and computational cost. nih.gov

Geometry optimization is a fundamental computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For 1-(3-Chlorophenyl)ethanol, this process involves calculating the molecular structure that possesses the lowest possible energy. Methods like DFT with Becke's three-parameter hybrid-exchange functional (B3LYP) are commonly employed for this purpose. researchgate.net

Conformational analysis is crucial for flexible molecules like this compound, which can exist in various spatial orientations due to the rotation around single bonds, particularly the C-C bond connecting the phenyl ring and the ethanol (B145695) moiety. By systematically exploring the molecule's conformational space, researchers can identify the most stable conformer(s) and understand their relative energies. researchgate.net This analysis provides insight into the preferred shape of the molecule, which influences its physical properties and biological activity. The optimized geometric parameters, such as bond lengths and angles, for the most stable conformer can then be used for further computational studies. nih.gov

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the chemical reactivity of molecules by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ucsb.eduyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, and its energy level is related to the molecule's nucleophilicity or basicity. youtube.com Conversely, the LUMO is the innermost empty orbital and can accept electrons, with its energy level indicating the molecule's electrophilicity. youtube.com

Ionization Potential (I): Approximated as I ≈ -EHOMO

Electron Affinity (A): Approximated as A ≈ -ELUMO

Electronegativity (χ): χ = (I + A) / 2

Chemical Hardness (η): η = (I - A) / 2

Chemical Softness (S): S = 1 / (2η)

Electrophilicity Index (ω): ω = μ² / (2η), where μ is the chemical potential (μ = -χ).

A high chemical hardness indicates low reactivity, while high chemical softness suggests higher reactivity. scielo.org.mx The electrophilicity index measures the ability of a species to accept electrons. researchgate.net These descriptors are instrumental in comparing the reactivity of different molecules and understanding their structure-reactivity relationships. researchgate.net

Table 1: Global Reactivity Descriptors and Their Significance This table provides a conceptual framework. Actual values would be derived from DFT calculations.

| Descriptor | Formula | Chemical Significance |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | The minimum energy required to remove an electron from the molecule. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to the molecule. |

| Electronegativity (χ) | χ = (I + A) / 2 | The ability of a molecule to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Measures the resistance to change in electron distribution or charge transfer. |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating the molecule's polarizability. |

| Electrophilicity Index (ω) | ω = μ² / (2η) | Quantifies the global electrophilic nature of a molecule. |

The surrounding medium can significantly influence the behavior of a molecule. Computational studies often investigate the effect of different solvents on the electronic properties and spectroscopic parameters of a compound. bau.edu.lb Solvents can alter the geometry, dipole moment, and the energies of the frontier molecular orbitals. For instance, increasing solvent polarity can lead to shifts in the electronic absorption spectra, a phenomenon known as solvatochromism. bau.edu.lbmdpi.com

Theoretical models, such as the Polarizable Continuum Model (PCM), are frequently used to simulate the solvent environment. These calculations can predict how properties like the UV-Vis absorption wavelength might change in solvents of varying polarity, such as ethanol, dimethylformamide (DMF), and water. bau.edu.lbtandfonline.com For this compound, such studies would elucidate its behavior in different chemical environments, which is crucial for applications where it is used in solution.

Hirshfeld surface analysis is a modern computational method used to visualize and quantify intermolecular interactions within a molecular crystal. researchgate.netscirp.org This technique maps the electron distribution of a molecule in a crystal, allowing for the identification and characterization of various non-covalent interactions, such as hydrogen bonds and van der Waals forces. scirp.org

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the bonding and electronic structure within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. NBO analysis is used to study charge delocalization, hyperconjugative interactions, and the stability of the molecule. nih.gov

The Fukui function and the dual descriptor are local reactivity descriptors that identify specific atomic sites within a molecule that are most susceptible to electrophilic or nucleophilic attack. scielo.org.mxresearchgate.net The Fukui function helps to pinpoint reactive regions, while the dual descriptor can unambiguously distinguish between nucleophilic and electrophilic sites. researchgate.net For this compound, this analysis would predict which atoms (e.g., the oxygen of the hydroxyl group, or specific carbons in the phenyl ring) are the most likely to participate in a chemical reaction, providing a more detailed understanding of its reactivity than global descriptors alone. pku.edu.cn

Advanced Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the molecular structure of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound in deuterated chloroform (CDCl₃) displays characteristic signals that confirm its structure. The methyl protons (-CH₃) typically appear as a doublet due to coupling with the adjacent methine proton. The methine proton (-CH) of the ethanol group presents as a quartet, resulting from coupling to the three methyl protons. The hydroxyl proton (-OH) often appears as a broad singlet, and its chemical shift can be concentration-dependent. The aromatic protons on the 3-chlorophenyl ring exhibit complex splitting patterns in the downfield region of the spectrum due to their distinct chemical environments and spin-spin coupling interactions.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides further structural confirmation by identifying all unique carbon environments within the molecule. The carbon of the methyl group (-CH₃) resonates at a characteristic upfield chemical shift. The methine carbon (-CHOH) appears at a more downfield position due to the deshielding effect of the attached hydroxyl group. The aromatic carbons of the 3-chlorophenyl ring show a set of signals in the downfield region. The carbon atom bonded to the chlorine atom (C-Cl) is significantly influenced by the electronegativity of the halogen, resulting in a distinct chemical shift. The other aromatic carbons can be assigned based on their substitution pattern and comparison with predicted chemical shifts from computational models or spectral databases libretexts.org. The presence of the electronegative chlorine atom and the hydroxyl group influences the chemical shifts of the nearby carbon atoms, providing valuable information for peak assignment libretexts.orgyoutube.com.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -CH₃ | 1.49 | d | 6.4 |

| -OH | 1.93 | s | - |

| -CH | 4.88 | q | 6.4 |

| Aromatic-H | 7.23-7.38 | m | - |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

| -CH₃ | 25.2 |

| -CHOH | 69.8 |

| Aromatic C-2 | 123.6 |

| Aromatic C-6 | 125.6 |

| Aromatic C-5 | 127.5 |

| Aromatic C-4 | 129.8 |

| Aromatic C-3 (C-Cl) | 134.4 |

| Aromatic C-1 | 147.9 |

Infrared (IR) and Raman Vibrational Spectroscopy

Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by several key absorption bands. A broad and strong absorption band is typically observed in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl group, indicative of intermolecular hydrogen bonding in the liquid state. The C-H stretching vibrations of the methyl and methine groups appear in the 2850-3000 cm⁻¹ region. Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹. The spectrum also displays characteristic peaks for the aromatic C=C stretching vibrations in the 1400-1600 cm⁻¹ range. The C-O stretching vibration of the secondary alcohol typically appears as a strong band between 1000 and 1200 cm⁻¹. The C-Cl stretching vibration gives rise to a strong absorption in the fingerprint region, generally between 600 and 800 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The aromatic ring vibrations are often strong in the Raman spectrum. The C-Cl stretching vibration is also typically Raman active. The symmetric stretching of the benzene (B151609) ring is expected to produce a strong Raman band. While detailed Raman spectroscopic studies specifically on this compound are not widely published, data is available in spectral databases nih.gov.

Table 3: Key IR Absorption Bands for this compound

| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |

| O-H Stretch | 3355 | Strong, Broad |

| Aromatic C-H Stretch | ~3050 | Medium |

| Aliphatic C-H Stretch | 2850-2970 | Medium |

| Aromatic C=C Stretch | 1598, 1574, 1477 | Medium to Strong |

| C-O Stretch | 1079 | Strong |

| C-Cl Stretch | 697, 786 | Strong |

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound, as well as to gain structural information through the analysis of its fragmentation patterns.

In electron ionization (EI) mass spectrometry, the molecule is ionized, forming a molecular ion (M⁺˙). The mass-to-charge ratio (m/z) of this molecular ion corresponds to the molecular weight of the compound. For this compound, the molecular ion peak would be expected at an m/z corresponding to the sum of the atomic masses of its constituent atoms (C₈H₉ClO). Due to the presence of chlorine, a characteristic isotopic pattern will be observed for the molecular ion and any chlorine-containing fragments, with peaks at M and M+2 in an approximate 3:1 ratio, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

The fragmentation of the molecular ion provides valuable structural information. Common fragmentation pathways for alcohols include the loss of a water molecule (M-18) and alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen atom) libretexts.orgdocbrown.info. For this compound, alpha-cleavage would result in the formation of a stable benzylic cation. The loss of the methyl group (M-15) can also be observed. Fragmentation of the aromatic ring can also occur, leading to characteristic aromatic fragment ions.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination

As this compound is a chiral molecule, it exists as a pair of enantiomers. Chiral High-Performance Liquid Chromatography (HPLC) is a crucial technique for separating these enantiomers and determining the enantiomeric excess (e.e.) of a sample nih.govphenomenex.com. This is particularly important in fields such as asymmetric synthesis and pharmaceutical research, where the biological activity of enantiomers can differ significantly.

The separation of enantiomers is achieved by using a chiral stationary phase (CSP) in the HPLC column. These CSPs are designed to have stereospecific interactions with the enantiomers, leading to different retention times for the (R)- and (S)-enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are commonly used for the separation of a wide range of chiral compounds, including alcohols mdpi.comunibg.it.

The mobile phase composition, which typically consists of a mixture of a non-polar solvent like hexane and a polar modifier like isopropanol or ethanol, is optimized to achieve the best separation (resolution) between the enantiomeric peaks. The detection is usually carried out using a UV detector. The enantiomeric excess is calculated from the relative areas of the two enantiomeric peaks in the chromatogram. While a specific HPLC method for this compound is not detailed in the provided search results, a related gas chromatography method using a Chirasil-DEX CB column has been reported for the determination of its enantiomeric excess, demonstrating the feasibility of chiral separation for this compound rsc.org.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, molecular docking simulations can be employed to investigate its potential interactions with biological targets, such as enzymes or receptors. This can provide insights into its possible pharmacological or toxicological effects.

Although specific molecular docking studies on this compound were not found in the provided search results, studies on similar and more complex molecules containing the chlorophenyl moiety have been reported tandfonline.comnih.govnih.gov. These studies demonstrate the utility of molecular docking in understanding ligand-receptor interactions. For instance, derivatives of chlorophenyl-containing compounds have been docked into the active sites of various proteins to predict their binding affinities and binding modes. The interactions are typically governed by hydrogen bonds, hydrophobic interactions, and van der Waals forces. The hydroxyl group of this compound can act as a hydrogen bond donor and acceptor, while the chlorophenyl ring can engage in hydrophobic and aromatic interactions.

X-ray Crystallography for Solid-State Structural Analysis of Derivatives

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While obtaining a suitable single crystal of a small, relatively simple molecule like this compound can be challenging, the technique is invaluable for the structural analysis of its solid derivatives.

By converting the liquid alcohol into a solid derivative, such as an ester, a carbamate, or a complex with a metal, it is often possible to grow single crystals suitable for X-ray diffraction analysis. The resulting crystal structure provides unambiguous information about bond lengths, bond angles, and the conformation of the molecule in the solid state. For chiral molecules, X-ray crystallography of a derivative with a known absolute configuration can be used to determine the absolute configuration of the original molecule.

While no crystal structures of derivatives of this compound itself were found in the provided search results, a study on a complex piperazine derivative containing a 1-(3-chlorophenyl) moiety has been reported, showcasing the application of this technique to related structures researchgate.net. The synthesis and crystal structure of other chlorophenyl-containing compounds have also been described, further illustrating the utility of X-ray crystallography in unambiguously confirming molecular structures benthamopen.com.

Theoretical Prediction of Biological Activities from Computational Data

The prediction of the biological activities of chemical compounds through computational methods is a cornerstone of modern drug discovery and toxicology. mdpi.com These in silico techniques allow for the rapid screening of virtual libraries of molecules to identify potential drug candidates or to flag compounds with possible toxicity, thereby reducing the time and cost associated with experimental studies. For this compound, various computational approaches can be employed to forecast its interactions with biological systems, assess its pharmacokinetic profile, and build models that correlate its structure with its potential biological functions.

One of the primary methods for predicting biological activity is molecular docking . This technique simulates the binding of a small molecule (a ligand), such as this compound, to the active site of a biological macromolecule, typically a protein or enzyme. By calculating the binding affinity and analyzing the interactions at the atomic level, molecular docking can predict whether a compound is likely to inhibit or activate a particular biological target. For instance, docking studies could be performed to assess the potential of this compound to bind to various enzymes, such as cyclooxygenases or protein kinases, which are common targets in drug development. The results of such a hypothetical study are illustrated in the table below.

Table 1: Illustrative Molecular Docking Results for this compound

| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Predicted Interaction Type |

|---|---|---|---|

| Cyclooxygenase-2 | -7.2 | Arg120, Tyr355, Ser530 | Hydrogen Bond, Pi-Alkyl |

| p38 MAP Kinase | -6.8 | Lys53, Met109, Asp168 | Hydrogen Bond, Halogen Bond |

| Carbonic Anhydrase II | -6.5 | His94, Thr199, Pro202 | Hydrophobic, van der Waals |

Quantitative Structure-Activity Relationship (QSAR) models represent another powerful predictive tool. QSAR studies establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. By analyzing a dataset of molecules with known activities, a QSAR model can be developed to predict the activity of new, untested compounds like this compound. These models are built on molecular descriptors that quantify various aspects of a molecule's structure, such as its electronic properties, hydrophobicity, and size. A hypothetical 2D-QSAR model for a class of phenylethanol derivatives could predict a specific biological activity, such as antimicrobial efficacy. nih.gov

Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific biological target. acs.orgnih.gov A pharmacophore model can be generated based on the structures of known active compounds or from the structure of the target's binding site. acs.orgnih.gov This model then serves as a 3D query to screen databases for new molecules that fit the required spatial and chemical features. acs.org For this compound, a pharmacophore model could be developed based on known inhibitors of a particular enzyme, specifying features like a hydrophobic aromatic ring, a hydrogen bond donor (the hydroxyl group), and a halogen bond acceptor (the chlorine atom).

Finally, the prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial for evaluating the drug-likeness of a compound. mdpi.com Various computational models can predict these pharmacokinetic and toxicological parameters. For this compound, these predictions could estimate its oral bioavailability, blood-brain barrier penetration, potential for liver toxicity, and metabolic pathways. An illustrative ADMET profile is presented in the table below.

Table 2: Illustrative Predicted ADMET Properties for this compound

| Property | Predicted Value | Interpretation |

|---|---|---|

| Human Intestinal Absorption | High | Likely well-absorbed orally. |

| Blood-Brain Barrier Penetration | Medium | May cross the blood-brain barrier. |

| CYP2D6 Inhibition | Inhibitor | Potential for drug-drug interactions. |

| Hepatotoxicity | Low Probability | Unlikely to cause liver damage. |

These computational methods, when used in concert, can provide a comprehensive theoretical assessment of the potential biological activities and drug-like properties of this compound, guiding further experimental investigation.

Applications and Future Research Directions

Role of 1-(3-Chlorophenyl)ethanol as a Key Pharmaceutical Intermediate

Chiral alcohols are crucial intermediates in the production of a wide array of pharmaceuticals, and this compound, particularly its chiral forms, is no exception. The enantiomerically pure forms of this compound are valuable precursors for complex molecules that exhibit specific biological activities.

One of the most significant applications of a derivative of this compound is in the development of novel anticancer therapies. Specifically, (S)-2-chloro-1-(3-chlorophenyl)ethanol has been identified as a key intermediate in the synthesis of inhibitors for the insulin-like growth factor-1 receptor (IGF-1R), a target in cancer treatment. nih.govacs.org The stereochemistry of the alcohol is critical for the biological activity of the final drug candidate. The synthesis of this intermediate has been achieved with high enantiomeric excess through biocatalytic reduction, a process that is both efficient and highly selective. nih.govuni-graz.at

The following table summarizes the key details of the biocatalytic production of this important pharmaceutical intermediate.

| Product | Application | Precursor Ketone | Biocatalyst | Enantiomeric Excess (e.e.) | Yield |

| (S)-2-chloro-1-(3-chlorophenyl)ethanol | Intermediate for IGF-1R inhibitors (anticancer) | 2-chloro-1-(3-chlorophenyl)ethanone | Hansenula polymorpha | >99% | 91% |

This table details the biocatalytic synthesis of a key pharmaceutical intermediate derived from a this compound scaffold.

Potential Applications in Agrochemical Synthesis

While direct applications of this compound in agrochemicals are not extensively documented, the broader class of chlorophenyl ethanols serves as important precursors in this industry. Chiral alcohols are known building blocks for pesticides and herbicides, where specific stereoisomers often exhibit desired activity while others may be inactive or even detrimental. jiangnan.edu.cn

For instance, the related compound 1,1-Bis(4-chlorophenyl)ethanol is the active ingredient in the acaricide known as Qikron. This demonstrates the utility of the chlorophenyl ethanol (B145695) scaffold in pest control. Furthermore, 4-chlorophenylethanol is a key intermediate in the synthesis of the fungicide Nibenazole. These examples suggest a strong potential for this compound and its derivatives to be explored for the development of new agrochemicals with potentially improved efficacy and environmental profiles. The introduction of a chlorine atom on the phenyl ring can significantly influence the biological activity of the resulting agrochemical.

Exploration of this compound Derivatives in Advanced Materials Science

The derivatives of this compound hold promise for applications in advanced materials science, primarily through their conversion to substituted styrenes. Dehydration of this compound yields 3-chlorostyrene (B1584043), a monomer that can be polymerized to create poly(3-chlorostyrene). sigmaaldrich.comsigmaaldrich.com

The properties of polymers can be significantly influenced by the presence of a halogen substituent on the aromatic ring. Poly(chlorostyrene) exhibits distinct thermal and mechanical properties compared to polystyrene. For example, p-chlorostyrene is used in the manufacture of polychlorostyrene, a plastic with good heat distortion and flame-retardant properties. nih.gov The living cationic polymerization of p-chlorostyrene has been achieved, allowing for the synthesis of polymers with well-defined molecular weights and narrow molecular weight distributions. acs.org

The properties of poly(3-chlorostyrene) make it a candidate for various applications, including as a component in polymer blends and as a material for microlithography. polymersource.ca Research into the free radical polymerization of 3-chlorostyrene has been conducted to create polymeric thin films with patterned honeycomb structures. sigmaaldrich.com The unique properties imparted by the chlorine atom make these polymers interesting for further exploration in materials science.

| Derivative | Polymer | Potential Applications in Materials Science |

| 3-Chlorostyrene | Poly(3-chlorostyrene) | Flame retardants, specialty plastics, microlithography, polymer blends |

This table outlines the potential of this compound derivatives in the field of advanced materials.

Development of Novel Biocatalysts and Enzymatic Systems for Chiral Alcohol Synthesis

The synthesis of enantiomerically pure this compound is a key challenge and a significant area of research. Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods for producing chiral alcohols. rsc.org This approach utilizes enzymes or whole microbial cells to catalyze the asymmetric reduction of the corresponding ketone, 3-chloroacetophenone, with high stereoselectivity. jiangnan.edu.cn

Several microorganisms and enzymes have been identified for their ability to synthesize chiral this compound and its derivatives. These include:

Hansenula polymorpha and Rhodococcus globerulus : These microbes have been used for the reduction of 2-chloro-1-(3-chlorophenyl)ethanone to its corresponding (S)-alcohol. A ketoreductase from Hansenula polymorpha was particularly effective, yielding the product with 100% enantiomeric excess. nih.gov

Rhodobacter capsulatus : (R)-1-(3-Chlorophenyl)ethanol can be synthesized using this bacterium, which expresses a dehydrogenase capable of this transformation. biosynth.com

Candida ontarioensis : Permeabilized whole cells of this yeast have been shown to be highly efficient in the asymmetric reduction of 2-chloro-1-(3-chlorophenyl)ethanone to (R)-2-chloro-1-(3-chlorophenyl)ethanol. researchgate.net

Alcohol Dehydrogenases (ADHs) : Various ADHs are being explored for the synthesis of chiral alcohols. nih.govresearchgate.net These enzymes often require a cofactor like NADH or NADPH, and research is focused on developing efficient cofactor regeneration systems to make the process more economically viable.

The following table provides a summary of various biocatalysts used in the synthesis of chiral derivatives of this compound.

| Biocatalyst | Substrate | Product | Key Findings |

| Hansenula polymorpha (ketoreductase) | 2-chloro-1-(3-chlorophenyl)ethanone | (S)-2-chloro-1-(3-chlorophenyl)ethanol | Achieved 100% enantiomeric excess. nih.gov |

| Rhodobacter capsulatus | 3-Chloroacetophenone | (R)-1-(3-Chlorophenyl)ethanol | Expresses a dehydrogenase suitable for the synthesis of the (R)-enantiomer. biosynth.com |

| Candida ontarioensis (whole cells) | 2-chloro-1-(3-chlorophenyl)ethanone | (R)-2-chloro-1-(3-chlorophenyl)ethanol | Permeabilization of cells increased activity more than two-fold. researchgate.net |

| Alcohol Dehydrogenases (various) | Prochiral ketones | Chiral alcohols | A broad range of ADHs are being developed for asymmetric synthesis. nih.govresearchgate.net |

This interactive table summarizes the biocatalysts and their effectiveness in synthesizing chiral chlorophenyl ethanols.

Integration of Computational and Experimental Approaches in Drug Discovery and Development

The synergy between computational modeling and experimental work is proving to be a powerful strategy in modern drug discovery and development. In the context of this compound and its derivatives, computational tools can be used to predict the biological activity of novel compounds, understand their interactions with biological targets, and guide the design of more efficient synthetic routes.

For instance, molecular modeling has been integrated with enzymology to facilitate the design and synthesis of enantiopure compounds like (R)-1-(3-Chlorophenyl)ethanol. biosynth.com Computational methods such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking are employed to study how small molecules interact with protein targets. mdpi.commdpi.comnih.gov While specific QSAR or extensive docking studies on this compound are not widely published, the principles are applicable. By understanding the structural requirements for a molecule to bind to a specific biological target, researchers can design novel derivatives of this compound with enhanced therapeutic potential. This in silico screening reduces the time and cost associated with synthesizing and testing a large number of compounds in the laboratory.

Green Chemistry Principles and Sustainable Synthesis of this compound

The principles of green chemistry are increasingly being applied to the synthesis of fine chemicals and pharmaceuticals to minimize environmental impact. The synthesis of this compound is an area where green chemistry approaches can offer significant advantages over traditional methods that may use harsh reagents and generate substantial waste.

Biocatalysis, as discussed in section 6.4, is a cornerstone of green chemistry. The use of enzymes or whole-cell systems for the asymmetric synthesis of chiral this compound operates under mild conditions (ambient temperature and pressure) and often in aqueous media, reducing the need for volatile organic solvents. acs.org Furthermore, biocatalysts are biodegradable and can often be recycled and reused.

Other green chemistry strategies for the synthesis of this compound and its precursors include:

Use of Greener Solvents : Exploring the use of ionic liquids or deep eutectic solvents as alternatives to traditional organic solvents.

Catalyst Efficiency : Developing more efficient and recyclable catalysts, both biocatalytic and chemocatalytic, to reduce waste and energy consumption.

Atom Economy : Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

The adoption of these green chemistry principles not only leads to a more sustainable manufacturing process but can also result in higher yields and purity of the desired product.

Emerging Research Challenges and Opportunities in this compound Chemistry and Biology

The field of this compound chemistry and biology is ripe with both challenges and opportunities that are driving current and future research.

Challenges:

Stereoselective Synthesis : While biocatalysis has shown great promise, the development of highly selective and robust catalysts for the synthesis of specific enantiomers of this compound and its derivatives remains a key challenge.

Process Optimization : Scaling up the synthesis of these compounds from the laboratory to an industrial scale requires significant optimization of reaction conditions to ensure cost-effectiveness and efficiency.

Exploration of Biological Activity : A comprehensive understanding of the biological activities of various derivatives of this compound is still lacking, which limits the full realization of its therapeutic potential.

Opportunities:

Discovery of Novel Biocatalysts : The vast biodiversity of microorganisms presents a largely untapped resource for the discovery of new enzymes with novel or improved catalytic activities for the synthesis of chiral alcohols.

Derivatization for New Applications : The this compound scaffold can be chemically modified to create a wide range of derivatives with potential applications in pharmaceuticals, agrochemicals, and materials science.